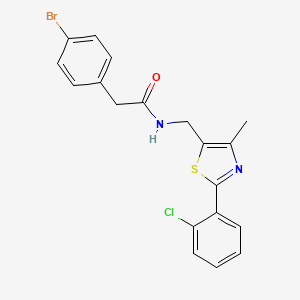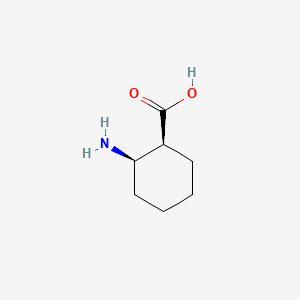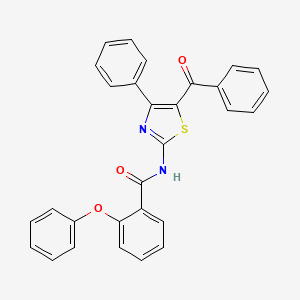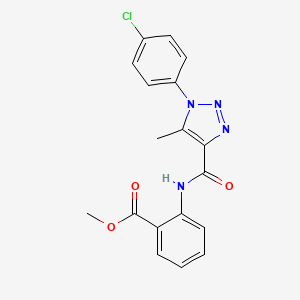
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, also known as BCTC, is a chemical compound that belongs to the acetamide class of compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is expressed in sensory neurons, and is involved in the perception of pain and temperature. BCTC has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders.
Wirkmechanismus
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is involved in the perception of pain and temperature, and is activated by various stimuli such as heat, capsaicin, and acid. 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide binds to the TRPV1 receptor and prevents the activation of the channel by these stimuli, thereby reducing the perception of pain and temperature.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has been shown to have potent analgesic effects in various preclinical studies. It has been shown to reduce pain and inflammation in animal models of inflammatory pain, neuropathic pain, and visceral pain. 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. In addition, 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide in lab experiments is its potent and selective antagonism of the TRPV1 receptor. This allows researchers to investigate the role of the TRPV1 receptor in pain and other sensory disorders, without the confounding effects of other receptors. However, one limitation of using 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide and its potential therapeutic applications. One area of research is the development of more potent and selective TRPV1 antagonists, which may have improved analgesic effects and fewer side effects. Another area of research is the investigation of the role of the TRPV1 receptor in other physiological processes, such as inflammation and metabolism. Finally, the potential clinical applications of 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide and other TRPV1 antagonists should be investigated further, with a focus on their safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with 2-chloro-4-methylthiazole-5-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is then acetylated with acetic anhydride to form the final product, 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and other sensory disorders. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature. 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide has been used in various preclinical studies to investigate the role of the TRPV1 receptor in pain and other sensory disorders.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERTZTQSNRPHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)



![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)



![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B2951463.png)

